![molecular formula C18H17N3O4S B1436077 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide CAS No. 2132396-40-6](/img/structure/B1436077.png)
5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide
Descripción general
Descripción
“5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide” is a chemical compound with the molecular formula C18H17N3O4S and a molecular weight of 371.4 g/mol . It is a derivative of indole, a heterocyclic compound .
Synthesis Analysis
The synthesis of indole derivatives like “5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide” often involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
Indole derivatives, including “5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide”, contain a benzopyrrole nucleus with 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), making them aromatic in nature .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the formation of carbon–carbon bonds in indole derivatives . This reaction involves the oxidative addition of palladium, which donates electrons to form a new Pd–C bond .
Aplicaciones Científicas De Investigación
CD73 in Cancer Immunotherapy
Specific Scientific Field
Immunology and oncology.
Summary
CD73 is a key enzyme in the purinergic signaling pathway responsible for generating immune-suppressive adenosine. Its expression is higher in tumors than in corresponding healthy tissues and is associated with poor prognosis. CD73 plays a critical role in suppressing anti-tumor immune responses and promoting cancer cell proliferation, tumor growth, angiogenesis, and metastasis. Inhibiting CD73 represents a promising approach to enhance cancer immunotherapeutic strategies.
Methods of Application
Several CD73 inhibitors have been developed and demonstrated anti-cancer activity in preclinical studies. These inhibitors target CD73 to prevent the generation of adenosine, thereby enhancing the anti-tumor immune response. Clinical studies are evaluating CD73 inhibitors in various therapy combinations and tumor types.
Results
Initial results suggest that inhibiting CD73 could augment anti-cancer immunotherapies. By blocking CD73-mediated adenosine production, therapy efficacy may increase, leading to improved patient outcomes .
CD73 and Tumor Cell Metabolic Fitness
Specific Scientific Field
Cancer metabolism and cell biology.
Summary
CD73 enhances tumor cell metabolic fitness by promoting oxidative phosphorylation (OXPHOS) and glycolytic reserve. Targeting CD73 decreases tumor cell metabolic fitness, increases genomic instability, and suppresses poly ADP ribose polymerase (PARP) activity .
Methods of Application
Researchers use CD73 inhibitors to disrupt tumor cell metabolism and assess the impact on cell fitness. Seahorse analysis is commonly employed to measure OXPHOS and glycolytic reserve.
Results
Inhibition of CD73 impairs tumor cell metabolic pathways, potentially sensitizing cancer cells to other therapeutic interventions.
CD73 as a Biomarker for Lung Injuries
Specific Scientific Field
Respiratory medicine and lung biology.
Summary
CD73 serves as a biomarker for detecting lung injuries induced by various factors. Knockdown of CD73 influences airway epithelial cell wound repair through specific signaling pathways .
Methods of Application
Researchers study CD73 expression levels in lung injury models and assess its impact on tissue repair. Techniques include knockdown experiments and pathway analysis.
Results
High CD73 levels correlate with immune infiltrations, neoantigens, and immune checkpoint expression in the tumor microenvironment (TME), making it a promising predictor for lung injuries.
CD73 as an Immunotherapeutic Target
Specific Scientific Field
Immunology and cancer therapy.
Summary
CD73 has emerged as an immunotherapeutic target due to its elevated expression on tumor, stromal, and immune cells. CD73-generated adenosine suppresses anti-cancer immunity by attenuating tumor-infiltrating T- and NK-cell activation while amplifying regulatory T cell activation .
Methods of Application
Researchers explore CD73 inhibitors and evaluate their effects on immune cell function. In vivo and in vitro studies assess the impact of CD73 inhibition on anti-cancer immune responses.
Results
Targeting CD73 may enhance immunotherapeutic strategies by overcoming immune suppression within the TME.
CD73 as a Prognostic Marker
Specific Scientific Field
Cancer prognosis and biomarkers.
Summary
CD73 expression significantly correlates with patient prognosis in various cancers. High CD73 levels are associated with immune infiltrations and immune checkpoint expression in the TME .
Methods of Application
Clinical studies analyze CD73 expression in patient samples and correlate it with disease outcomes. Bioinformatics approaches help identify CD73 as a prognostic marker.
Results
CD73 expression levels can serve as a valuable predictor of patient outcomes and guide treatment decisions.
CD73 and Therapy Combinations
Specific Scientific Field
Cancer treatment strategies.
Summary
Ongoing clinical studies evaluate CD73 inhibitors in combination with other therapies, including chemotherapy, radiotherapy, targeted therapy, and immunotherapy. Initial results suggest that inhibiting CD73 could enhance the efficacy of these treatments .
Methods of Application
Clinical trials assess CD73 inhibitors in combination with standard-of-care treatments. Researchers monitor patient responses and evaluate treatment outcomes.
Results
Combining CD73 inhibition with existing therapies may improve overall treatment responses and patient survival.
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGALILHRFUCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



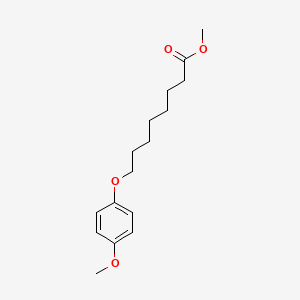
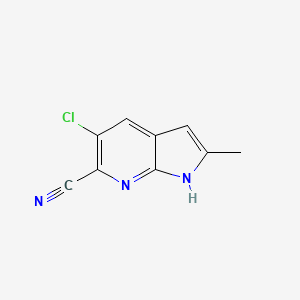
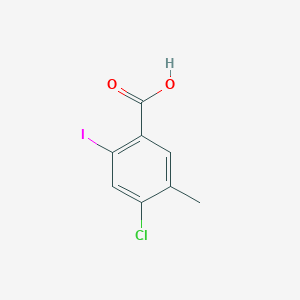
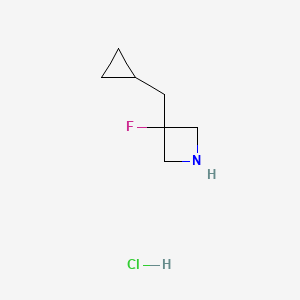
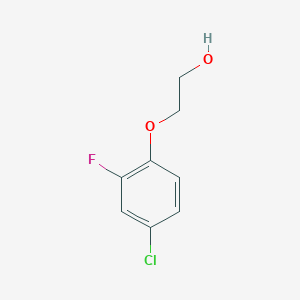
![(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436002.png)
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)
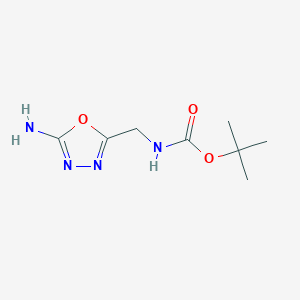
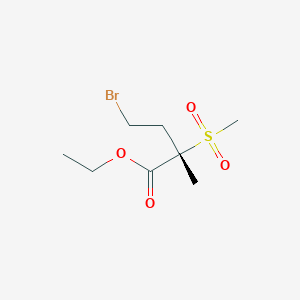
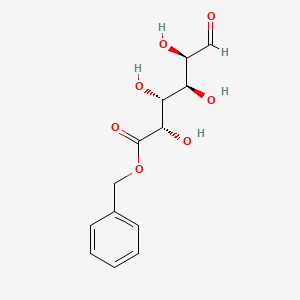
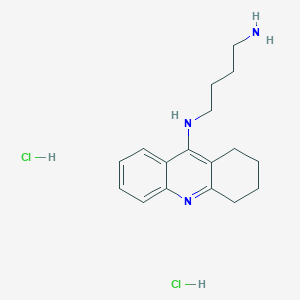
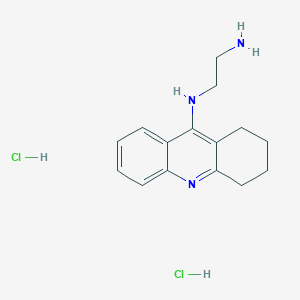
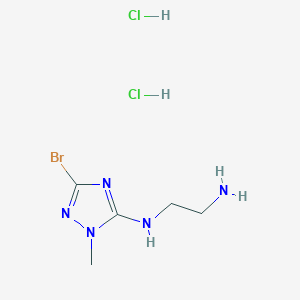
![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)